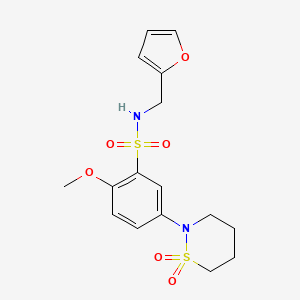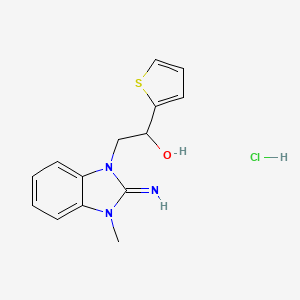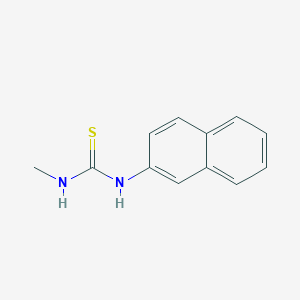![molecular formula C36H18Cl2N2O4 B5046689 2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B5046689.png)
2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Cyclization Reactions: To form the isoquinoline and benzoisoquinoline structures.
Oxidation and Reduction Reactions: To achieve the desired oxidation states of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of chlorine atoms with other functional groups.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Such as nucleophiles like amines and thiols.
Catalysts: Such as palladium on carbon (Pd/C) for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 2-chloro-: A simpler compound with a similar biphenyl structure but fewer functional groups.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another chlorinated compound with different functional groups and applications.
Uniqueness
2-[2-Chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione is unique due to its complex structure, which includes multiple aromatic rings and chlorine atoms
属性
IUPAC Name |
2-[2-chloro-4-[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18Cl2N2O4/c37-27-17-21(13-15-29(27)39-33(41)23-9-1-5-19-6-2-10-24(31(19)23)34(39)42)22-14-16-30(28(38)18-22)40-35(43)25-11-3-7-20-8-4-12-26(32(20)25)36(40)44/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLUYIKCIZSLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)C5=CC(=C(C=C5)N6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5046614.png)

![4-[(E)-2-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5046625.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5046636.png)
![1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine](/img/structure/B5046638.png)
![3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one](/img/structure/B5046640.png)
![2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5046644.png)
![N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide](/img/structure/B5046647.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B5046671.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5046679.png)


![N-[2-(2-methylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5046700.png)
